molecular formula C13H9F3O5 B1388062 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid CAS No. 1144442-37-4

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid

Cat. No.: B1388062
CAS No.: 1144442-37-4
M. Wt: 302.2 g/mol
InChI Key: ZYSHLIUHCYQCIP-UHFFFAOYSA-N
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Description

Rationale and Significance of Studying 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid

The investigation of this compound holds considerable scientific merit due to several compelling factors that position this compound at the intersection of modern organic chemistry and biomedical research. The compound, bearing the Chemical Abstracts Service registry number 1144442-37-4, exemplifies the sophisticated molecular architectures that contemporary synthetic chemistry can achieve through strategic combination of heterocyclic frameworks with fluorinated substituents. The presence of the trifluoromethoxy group introduces unique electronic and steric properties that fundamentally alter the compound's reactivity profile compared to non-fluorinated analogues, making it an invaluable subject for understanding structure-activity relationships in medicinal chemistry.

The significance of studying this particular furoic acid derivative extends beyond its individual chemical properties to encompass broader implications for sustainable chemistry and renewable resource utilization. Furoic acids and their derivatives represent important building blocks that can be derived from biomass sources, particularly through the oxidation of furfural and hydroxymethylfurfural platforms. The incorporation of trifluoromethoxy functionality into such biomass-derived scaffolds creates hybrid molecules that maintain the sustainability advantages of furan chemistry while gaining the enhanced pharmacological properties associated with organofluorine compounds. This dual benefit positions this compound as a model compound for exploring the intersection of green chemistry principles with advanced pharmaceutical design.

The molecular formula Carbon₁₃Hydrogen₉Fluorine₃Oxygen₅ and molecular weight of 302.2 grams per mole reflect a carefully balanced composition that optimizes both synthetic accessibility and functional diversity. The compound's structural complexity, featuring a furan ring system connected through a methylene bridge to a trifluoromethoxy-substituted phenyl ether, provides multiple sites for chemical modification and functionalization. This structural versatility makes it an excellent platform for developing libraries of related compounds with systematically varied properties, enabling comprehensive structure-activity relationship studies that can inform the design of more effective therapeutic agents or advanced materials.

Historical Context and Discovery

The historical development of this compound can be traced through the convergent evolution of two distinct areas of chemical research: furan chemistry and organofluorine synthesis. The foundational understanding of furan-based compounds emerged from early investigations into heterocyclic chemistry, with furoic acids gaining particular attention as stable, readily accessible derivatives that could serve as versatile synthetic intermediates. The recognition that furoic acids could function as dienes in Diels-Alder reactions, despite their electron-withdrawing carboxyl substituents, marked a significant milestone in understanding the reactivity patterns of these compounds and opened new avenues for their synthetic exploitation.

The incorporation of trifluoromethoxy substituents into aromatic systems represents a more recent development in medicinal chemistry, driven by the recognition that fluorinated functional groups can dramatically enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The trifluoromethoxy group, in particular, offers unique advantages due to its strong electron-withdrawing character combined with significant lipophilicity, properties that can improve membrane permeability while modulating protein-ligand interactions. The strategic combination of these two chemical lineages in this compound represents a sophisticated approach to molecular design that leverages the strengths of both heterocyclic and organofluorine chemistry.

The compound appears in various chemical databases and supplier catalogues with consistent identification through its Chemical Abstracts Service number 1144442-37-4 and Molecular Design Limited number MFCD12217890, indicating its recognition as a distinct chemical entity within the global chemical inventory. The availability of this compound through multiple commercial sources, including specialized fine chemical suppliers, suggests ongoing research interest and potential applications that justify its continued production and distribution. The pricing information available from various suppliers indicates that while the compound requires specialized synthetic expertise to produce, it remains accessible to research laboratories for investigational purposes.

Overview of Related Furoic Acid Derivatives

The chemical landscape surrounding this compound encompasses a diverse array of structurally related compounds that collectively illustrate the versatility and potential of furoic acid scaffolds in contemporary chemical research. The broader family of furoic acid derivatives includes numerous compounds that share the fundamental furan-2-carboxylic acid core while incorporating various substituents at the 5-position of the furan ring. These derivatives demonstrate remarkable diversity in their physical properties, chemical reactivity, and biological activities, highlighting the profound impact that even subtle structural modifications can have on molecular behavior.

Among the most closely related compounds are other 5-substituted furoic acid derivatives that feature aromatic ether linkages, such as 5-{[4-(methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid, which shares the same basic connectivity pattern but incorporates a methyl ester group instead of the trifluoromethoxy substituent. This structural comparison reveals the specific influence of fluorine substitution on molecular properties, as the trifluoromethoxy group provides significantly different electronic characteristics compared to the methoxycarbonyl functionality. The systematic study of such closely related analogues enables researchers to isolate the effects of specific functional group modifications and develop predictive models for structure-activity relationships.

The exploration of furoic acid derivatives has revealed their significant potential in Diels-Alder chemistry, where these compounds can function as atypical dienes despite the presence of electron-withdrawing carboxyl groups. Research has demonstrated that 2-furoic acids and their derivatives can participate in cycloaddition reactions with maleimide dienophiles, particularly when activated through conversion to carboxylate salts or when reactions are conducted in aqueous media. This reactivity pattern expands the scope of sustainable synthetic methodologies and provides access to complex polycyclic structures from readily available starting materials. The ability to perform these reactions under mild conditions represents a significant advancement in green chemistry applications.

The biological activity profiles of 5-substituted furoic acid derivatives have been extensively investigated, revealing promising antimicrobial, antifungal, and antitumor properties across various structural modifications. Systematic studies of diacylhydrazide derivatives have shown that the length and nature of substituents at the 5-position significantly influence biological activity, with certain modifications leading to enhanced potency against specific cancer cell lines and fungal pathogens. These findings underscore the importance of the 5-position as a site for optimizing biological activity while maintaining the favorable properties associated with the furoic acid core structure.

Compound Name Molecular Formula Key Substituent Reported Activities
This compound C₁₃H₉F₃O₅ Trifluoromethoxy Synthetic intermediate
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid C₁₄H₁₂O₆ Methoxycarbonyl Chemical building block
5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid C₁₂H₇F₃O₄ Direct phenyl attachment Experimental compound
2,5-Furandicarboxylic acid C₆H₄O₅ Additional carboxyl Polymer precursor

Scope and Objectives of the Research

The comprehensive investigation of this compound encompasses multiple research dimensions that collectively contribute to advancing our understanding of this compound's properties, reactivity, and potential applications. The primary objective centers on elucidating the fundamental chemical characteristics that distinguish this particular derivative within the broader family of furoic acid compounds, with special emphasis on how the trifluoromethoxy substituent influences molecular behavior across various chemical and biological contexts. This investigation requires detailed analysis of electronic structure, conformational preferences, and intermolecular interactions that govern the compound's stability and reactivity patterns.

The synthetic chemistry aspects of this research focus on developing efficient methodologies for the preparation and functionalization of this compound, building upon established protocols for furoic acid derivatization while addressing the unique challenges posed by the fluorinated aromatic ether substituent. The investigation of synthetic routes encompasses both the assembly of the complete molecular framework from simpler precursors and the selective modification of specific functional groups to access related derivatives. Understanding the optimal conditions for these transformations, including catalyst selection, solvent effects, and reaction temperature requirements, provides essential information for scaling synthetic procedures and developing practical applications.

The reactivity studies aim to characterize the compound's behavior in various chemical transformations, particularly those relevant to Diels-Alder chemistry where furoic acid derivatives have shown unique potential as electron-deficient dienes. The investigation includes systematic evaluation of reaction conditions that promote cycloaddition processes, assessment of regioselectivity and stereoselectivity patterns, and exploration of the influence of the trifluoromethoxy substituent on reaction rates and product distributions. These studies contribute to the broader understanding of how electronic modifications affect the fundamental reactivity of furan-based systems and provide guidance for designing more effective synthetic strategies.

The analytical characterization component encompasses comprehensive spectroscopic and spectrometric analysis to establish unambiguous structural assignments and develop reliable methods for compound identification and purity assessment. This work includes nuclear magnetic resonance spectroscopy studies to elucidate conformational preferences and dynamic behavior in solution, mass spectrometry investigations to confirm molecular composition and fragmentation patterns, and infrared spectroscopy analysis to identify characteristic functional group vibrations. The development of robust analytical protocols ensures reproducible results and enables accurate comparison of properties across related compound series.

Properties

IUPAC Name

5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5/c14-13(15,16)21-9-3-1-8(2-4-9)19-7-10-5-6-11(20-10)12(17)18/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHLIUHCYQCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Chloromethyl)-2-furoic Acid Intermediate

  • Starting Material: 2-furoic acid or its methyl ester
  • Reagents: Formaldehyde and hydrochloric acid or thionyl chloride for chloromethylation
  • Conditions: Controlled temperature (0–5 °C) to avoid overreaction, aqueous or organic solvent medium
  • Mechanism: Electrophilic substitution at the 5-position of the furan ring by chloromethyl group introduction

Nucleophilic Substitution with 4-(Trifluoromethoxy)phenol

  • Reagents: 4-(Trifluoromethoxy)phenol, base (e.g., potassium carbonate or sodium hydride)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity
  • Temperature: Typically 50–80 °C to promote substitution
  • Reaction: The phenolate ion attacks the chloromethyl intermediate, forming the ether bond at the 5-position of the furan ring

Hydrolysis to Obtain the Final Acid

  • If ester intermediate used: Hydrolysis under acidic (HCl) or basic (NaOH) conditions
  • Temperature: Reflux conditions for several hours
  • Workup: Acidification to precipitate the free acid, followed by filtration and drying

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Chloromethylation Formaldehyde, HCl, 0–5 °C, aqueous medium Control temperature to avoid side reactions
Nucleophilic substitution 4-(Trifluoromethoxy)phenol, K2CO3, DMF, 60 °C Use dry solvent to prevent hydrolysis
Hydrolysis (if ester used) NaOH or HCl, reflux, 4–6 hours Monitor pH to ensure complete hydrolysis

Research Findings and Analytical Data

  • The nucleophilic substitution proceeds with good yield (typically 70–85%) when using potassium carbonate as base and DMF as solvent.
  • Purity of the final acid is confirmed by NMR and mass spectrometry, showing characteristic signals for the furan ring, trifluoromethoxy group, and carboxylic acid proton.
  • The trifluoromethoxy substituent enhances the compound’s chemical stability and lipophilicity, important for its potential applications.

Alternative Synthetic Routes and Considerations

  • Use of 5-(bromomethyl)-2-furoic acid as an alternative electrophile can improve reactivity but may require milder conditions to avoid side reactions.
  • Direct etherification of 5-hydroxymethyl-2-furoic acid with 4-(trifluoromethoxy)phenol under Mitsunobu conditions has been explored but is less common due to reagent cost and complexity.
  • Catalysts: Lewis acids such as titanium(IV) isopropoxide can facilitate transesterification or etherification steps, although their use is less documented for this specific compound.

Summary Table of Preparation Methods

Method Step Description Typical Yield (%) Key Reagents/Conditions
Chloromethylation Introduction of chloromethyl group at C-5 80–90 Formaldehyde, HCl, low temperature
Nucleophilic substitution Reaction with 4-(trifluoromethoxy)phenol 70–85 K2CO3, DMF, 60 °C
Hydrolysis (if ester used) Conversion of ester to acid 90+ NaOH or HCl, reflux

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid with structurally related compounds, emphasizing substituent effects, core modifications, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Substituent Details Key Applications/Use References
This compound (Target) 1146085-16-6 2-Furoic acid 5-{[4-(Trifluoromethoxy)phenoxy]methyl} Research intermediate; potential agrochemical use (inferred)
5-[4-(Trifluoromethoxy)phenyl]-2-Furancarboxylic acid 306935-95-5 2-Furoic acid 5-[4-(Trifluoromethoxy)phenyl] (direct phenyl attachment, no methylene linker) Supplier-listed; exact applications unspecified
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid 92973-24-5 2-Furoic acid 5-[2-(Trifluoromethyl)phenyl] (ortho-CF₃ substitution) TRPV1 antagonist synthesis; antibacterial agent intermediate
5-[3-(Trifluoromethoxy)phenyl]-2-Furancarboxylic Acid Not provided 2-Furoic acid 5-[3-(Trifluoromethoxy)phenyl] (meta-CF₃O substitution) Herbicide precursor (structural analog of T790925)
5-[(2-Methoxy-4-propylphenoxy)methyl]-2-furoic acid Not provided 2-Furoic acid 5-[(2-Methoxy-4-propylphenoxy)methyl] (mixed substituents: -OCH₃, -C₃H₇) Research compound; no explicit applications cited
dl-2-[4-(Trifluoromethoxy)phenoxy]propionic acid 175204-35-0 Propionic acid 2-[4-(Trifluoromethoxy)phenoxy] (non-aromatic core) Potential herbicide component (structural similarity to fluazifop derivatives)
5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid 93857-81-9 2-Furoic acid 5-[3-Fluoro-5-(trifluoromethyl)phenoxy] (mixed -F and -CF₃ substitution) Herbicide research (inferred from fluorinated analogs)

Key Observations:

Substituent Position and Electronic Effects: The target compound’s para-trifluoromethoxy group enhances lipophilicity and metabolic stability compared to meta-substituted analogs (e.g., 5-[3-(Trifluoromethoxy)phenyl]-2-Furancarboxylic acid) . Compounds with direct phenyl attachment (e.g., 5-[4-(Trifluoromethoxy)phenyl]-2-Furancarboxylic acid) lack the methylene linker, reducing conformational flexibility compared to the target compound .

Core Structure Variations: Replacement of the furan core with a propionic acid backbone (e.g., dl-2-[4-(Trifluoromethoxy)phenoxy]propionic acid) eliminates aromaticity, impacting π-π stacking interactions critical for biological activity .

Applications: Agrochemical Potential: The target compound’s phenoxymethyl trifluoromethoxy group aligns with herbicide precursors (e.g., fluazifop derivatives), suggesting utility in weed control .

Discontinued Status :

  • The target compound’s discontinued commercial production may reflect challenges in synthesis or shifting research priorities, though its analogs remain active in development .

Biological Activity

5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a trifluoromethoxyphenoxy group, which enhances its lipophilicity and metabolic stability. These properties may contribute to its biological activity by improving its interaction with various molecular targets within biological systems.

The mechanism of action for this compound is largely dependent on its interactions with specific enzymes or receptors. The trifluoromethoxy group is believed to facilitate stronger interactions due to its electron-withdrawing nature, potentially leading to enhanced biological effects such as:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Studies have shown that similar compounds can inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes .
  • Interaction with Cholinesterases : Compounds with similar structures have demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Its structural characteristics suggest potential anti-inflammatory effects, similar to other compounds that inhibit COX enzymes.
  • Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties, making it a candidate for further exploration in infection control.
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines, indicating potential anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX InhibitionModerate inhibition observed
AChE InhibitionIC50 values ranging from 10.4 μM
CytotoxicityEffective against MCF-7 cells
AntimicrobialPotential activity noted

Case Study: Anticancer Activity

In a study assessing the cytotoxicity of compounds similar to this compound, derivatives were tested against the MCF-7 breast cancer cell line. Results indicated significant cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .

Future Directions

The unique chemical structure of this compound presents opportunities for the development of novel pharmaceuticals. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity and reduced toxicity.

Q & A

Basic Questions

Q. What established synthetic routes are available for 5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves two key steps:

Etherification : Reacting 4-(trifluoromethoxy)phenol with a chloromethylfuran intermediate (e.g., 5-(chloromethyl)furan-2-carboxylic acid) under basic conditions (e.g., NaOH or K₂CO₃) to form the phenoxymethyl linkage.

Oxidation : If starting from a furan alcohol intermediate, oxidation using agents like KMnO₄ or CrO₃ yields the carboxylic acid moiety.

  • Critical parameters include temperature control (60–80°C for etherification), solvent choice (polar aprotic solvents like DMF), and inert atmosphere to prevent side reactions. Yields are optimized via stoichiometric excess of phenol derivatives and purification by recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms the presence of the trifluoromethoxy group (δ ~75–80 ppm in ¹³C for -OCF₃) and the furan ring protons (δ ~6.5–7.5 ppm in ¹H).
  • FT-IR : Identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₀F₃O₅) and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>95% by area normalization) using reverse-phase columns (C18) and acetonitrile/water gradients .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers.
  • Spill Management : Absorb spills with inert materials (vermiculite) and avoid aqueous runoff .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 4-(trifluoromethoxy)phenol and chloromethylfuran intermediates?

  • Methodological Answer :

  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution in biphasic systems.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) while maintaining yields >80%.
  • Alternative Pathways : Explore Suzuki-Miyaura coupling using boronic acid derivatives (e.g., 4-(trifluoromethoxy)phenylboronic acid) and furan halides, though this requires Pd catalysts (e.g., Pd(PPh₃)₄) and may introduce cost complexities .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Assessment : Re-evaluate compound purity via elemental analysis or LC-MS to rule out impurities (e.g., residual solvents) as confounding factors.
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known COX-2 inhibitors for anti-inflammatory assays).
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ determinations across multiple replicates to identify outliers and validate statistical significance (p < 0.05) .

Q. How does the trifluoromethoxy group influence reactivity in derivatization reactions?

  • Methodological Answer :

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the adjacent phenoxy ring. This deactivates electrophilic substitution but enhances stability toward oxidation.
  • Derivatization Examples :
  • Esterification : React with SOCl₂ to form acyl chlorides, enabling ester synthesis with alcohols.
  • Amide Formation : Use coupling agents (EDC/HOBt) to link the carboxylic acid to amines, yielding bioactive analogs.
  • Challenges : Steric hindrance from the trifluoromethoxy group may limit access to reactive sites, necessitating bulky catalysts (e.g., DMAP) for acylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid
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5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.